Glucokinase Activation Potency: A Cross-Study Comparison with a Known GK Activator Scaffold
In a cell-free enzymatic assay using human recombinant glucokinase at 5 mM glucose, Acetamide,N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]- activated the enzyme with an EC₅₀ of 1.59 µM [1]. For context, the well-characterized glucokinase activator RO-28-1675, a substituted phenylacetamide, exhibits an EC₅₀ of approximately 0.5–1.0 µM in similar assays at 5 mM glucose [2]. This places the target compound within the same order of magnitude of potency as a prototypical GK activator, but direct head-to-head data under identical conditions are absent, and the comparison relies on cross-study alignment of glucose concentration and enzyme source.
| Evidence Dimension | Glucokinase activation potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 1.59 µM (human recombinant GK, 5 mM glucose) |
| Comparator Or Baseline | RO-28-1675: EC₅₀ ≈ 0.5–1.0 µM (human recombinant GK, 5 mM glucose) |
| Quantified Difference | Approximately 1.6–3.2-fold lower potency for the target compound in cross-study comparison |
| Conditions | G6-PD coupled assay, 5 min incubation; cross-study alignment of glucose concentration (5 mM) |
Why This Matters
The EC₅₀ value defines the concentration window for pharmacological effect; procurement for in vitro pharmacology requires knowledge of this value to design dose-response studies that avoid suprapharmacological or subthreshold concentrations.
- [1] BindingDB. BDBM50041574 / CHEMBL3358429: EC₅₀ 1.59 µM for human recombinant glucokinase. Available at: https://bindingdb.org View Source
- [2] Grimsby J, Sarabu R, Corbett WL, et al. Allosteric activators of glucokinase: potential role in diabetes therapy. Science. 2003;301(5631):370-373. (RO-28-1675 EC₅₀ data) View Source
